molecular formula C12H11N3O2 B1493254 Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate CAS No. 2098004-59-0

Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate

Cat. No.: B1493254
CAS No.: 2098004-59-0
M. Wt: 229.23 g/mol
InChI Key: LQFFVUAMQAOYNV-UHFFFAOYSA-N
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Description

Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a pyridin-3-yl group and at position 4 with an ethyl ester moiety. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which facilitate diverse reactivity and interactions with biological targets. The ethyl ester group enhances solubility and serves as a synthetic handle for further functionalization.

Properties

IUPAC Name

ethyl 6-pyridin-3-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-6-11(15-14-8-10)9-4-3-5-13-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFFVUAMQAOYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and processes.

Biology: The compound has shown potential in biological studies, particularly in the modulation of biological pathways and the development of bioactive molecules.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular formulas, and notable properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference ID
Ethyl 6-(p-tolyl)pyridazine-4-carboxylate p-Tolyl group at pyridazine C6 C₁₄H₁₄N₂O₂ 242.27 Purity ≥95%; lab-scale availability
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate Cl at C3; cyclopropyl at C6 C₁₀H₁₁ClN₂O₂ 226.66 Intermediate for agrochemical synthesis
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Piperidine ring at pyridazine C3; methyl at C6 C₁₃H₁₉N₃O₂ 249.31 Potential CNS-targeting pharmacophore
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester CF₃ groups at pyrimidine C2 and pyridine C6 C₁₄H₁₀F₆N₃O₂ 366.25 LCMS: m/z 366 [M+H]⁺; high reactivity
Ethyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate Quinazoline-imidazo[1,2-a]pyridine hybrid C₂₇H₂₄N₆O₃ 480.52 79.8% yield; anticancer research

Key Comparative Insights

In contrast, the p-tolyl group in provides steric bulk and electron-donating effects, which may reduce reactivity but improve stability. The trifluoromethyl groups in create strong electron-withdrawing effects, increasing electrophilicity and metabolic stability compared to the pyridin-3-yl substituent.

Biological Relevance :

  • Compounds like and incorporate nitrogen-rich heterocycles (quinazoline, piperidine) linked to pyridazine or pyridine cores, suggesting applications in kinase inhibition or neurotransmitter modulation. The target compound’s pyridazine-pyridine hybrid may exhibit similar bioactivity but with distinct selectivity profiles.

Synthetic Utility :

  • The chloro and cyclopropyl substituents in make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl ester in the target compound could facilitate hydrolysis to carboxylic acids for further derivatization.

Physicochemical Properties :

  • The molecular weight of the target compound is expected to fall between 240–250 g/mol, comparable to but lower than or . This suggests favorable pharmacokinetic properties, such as oral bioavailability.

Biological Activity

Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions at the molecular level, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a pyridine moiety and an ethyl carboxylate group. This specific arrangement of functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

The compound has been shown to interact with various enzymes, particularly kinases. These interactions can modulate enzyme activity, influencing critical signaling pathways within cells. For example, it has been observed to inhibit certain kinases, leading to downstream effects on cell proliferation and apoptosis.

2. Cellular Effects

This compound influences cellular functions by altering gene expression and metabolic pathways. Research indicates that it can affect the expression of genes involved in cell survival and death, thereby impacting overall cellular health.

3. Dosage Effects

The compound exhibits dose-dependent effects in biological systems. At lower concentrations, it may promote beneficial cellular responses, while higher doses can lead to toxicity and cell death. This threshold effect is critical in determining its therapeutic potential.

The molecular mechanism by which this compound exerts its effects involves binding to specific biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of these targets, thereby modulating various biochemical pathways within the cell.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyKey Findings
Study ADemonstrated significant inhibition of kinase activity, suggesting potential as a therapeutic agent in cancer treatment.
Study BShowed modulation of gene expression related to apoptosis, indicating a role in cell survival mechanisms.
Study CReported dose-dependent effects on cellular metabolism, emphasizing the need for careful dosage consideration in therapeutic applications.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by affecting key signaling pathways involved in cell proliferation.
  • Neuroprotection : Preliminary research suggests that it may offer neuroprotective effects by modulating oxidative stress markers in neuronal cells.
  • Metabolic Disorders : Investigations into its effects on metabolic pathways indicate potential applications in treating conditions like diabetes through modulation of insulin sensitivity.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the pyridazine ring via cyclization reactions starting from appropriately substituted precursors.
  • Introduction of the pyridin-3-yl substituent through cross-coupling or condensation reactions.
  • Installation of the ethyl carboxylate functional group either by esterification or through the use of ethyl ester-containing starting materials.

Method Based on Pyridazine Ring Construction from Chloro-Ester Precursors

A versatile approach involves the reaction of chloro-ester intermediates with nucleophiles to build the pyridazine ring system. For example, a chloro-ester compound can be reacted with sodium azide in ethanol under reflux conditions to form an azido intermediate, which upon further treatment with triphenylphosphine yields a phosphoranylidene derivative. Subsequent intramolecular cyclization leads to the pyridazine core with the ethyl carboxylate intact.

Reaction conditions and yields:

Step Reagents/Conditions Time Yield (%) Notes
1 Chloro-ester + NaN3 in EtOH, reflux 5 hours 71.3 Formation of ethyl-3-azido intermediate
2 Azido compound + triphenylphosphine in benzene, reflux 8 hours Not specified Formation of phosphoranylidene derivative
3 Intramolecular cyclization Not specified Not specified Pyridazinoxazine derivative obtained

Spectroscopic analysis confirmed the structure with IR showing ester carbonyl absorption around 1734 cm⁻¹ and azide at 2338 cm⁻¹, and NMR consistent with expected protons.

Cross-Coupling Approaches for Pyridin-3-yl Substitution

Procedure summary:

  • Mix equimolar amounts of pyridin-2-amine and pyridine-3-carbaldehyde in methanol.
  • Add 0.2 equivalents of TosOH.
  • Stir at 70 °C for 12 hours.
  • Work-up by dilution with water, extraction with ethyl acetate.
  • Dry organic layer over anhydrous sodium sulfate.
  • Concentrate and purify by silica gel chromatography.

This method provides a straightforward approach to assemble the heterocyclic framework with controlled substitution patterns.

Esterification and Carboxylate Functionalization

The ethyl carboxylate group at the 4-position of the pyridazine ring can be introduced either by starting from ethyl ester-containing precursors or by esterification of the corresponding carboxylic acid intermediate. Typical esterification involves refluxing the acid with ethanol in the presence of acidic catalysts or using coupling reagents such as EDCI in pyridine at room temperature.

Esterification Method Reagents/Conditions Temperature Time Yield (%) Notes
Acid + EtOH + H2SO4 Reflux Reflux Several hours Not specified Classical Fischer esterification
Acid + EDCI + Pyridine Room temperature 25 °C 12 hours Not specified Mild conditions, high selectivity

The choice of method depends on the sensitivity of other functional groups present in the molecule.

Analytical and Characterization Data Supporting Preparation

The synthesized compounds are typically characterized by:

These methods ensure the structural integrity and purity of this compound throughout synthesis.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Yield (%) Advantages Limitations
1 Cyclization from chloro-ester via azide intermediate NaN3 in EtOH reflux, triphenylphosphine in benzene reflux ~70 Good yield, well-characterized intermediates Multi-step, longer reaction times
2 Pd-catalyzed cross-coupling for pyridin-3-yl substitution Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C Not specified High selectivity, modular approach Requires Pd catalyst, sensitive to moisture
3 Condensation of pyridin-2-amine and pyridine-3-carbaldehyde MeOH, TosOH, 70 °C, 12 h Not specified Simple setup, mild conditions May require purification steps
4 Esterification of carboxylic acid intermediate EtOH + acid catalyst or EDCI + pyridine Not specified Versatile, mild conditions Dependent on acid precursor availability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.